4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol
Overview
Description
4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol is a complex organic compound that features a phenol group substituted with a chloro group and a pyrrolidine moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chloro group could yield various substituted phenols.
Scientific Research Applications
4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the oxazole and pyrrolidine rings can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol
- 4-Chloro-2-{[2-(5-ethyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol
- 4-Chloro-2-{[2-(5-butyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol
Uniqueness
The uniqueness of 4-Chloro-2-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]methyl}phenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the oxazole ring can affect the compound’s hydrophobicity and interaction with biological targets, distinguishing it from similar compounds with different alkyl substitutions.
Properties
IUPAC Name |
4-chloro-2-[[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-2-4-14-10-15(19-22-14)16-5-3-8-20(16)11-12-9-13(18)6-7-17(12)21/h6-7,9-10,16,21H,2-5,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOWIYOSXACDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2CC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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